Compound Description: This series of compounds shares the core 4(3H)-quinazolinone structure with 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone, with a key difference being the presence of a piperazine ring at the 2-position. Notably, several compounds within this series, specifically those with 4-(3-methylphenyl) (SD-05), 4-(2-fluorophenyl) (SD-06), or 4-(4-methoxyphenyl) (SD-10) substituents on the piperazine, displayed significant antianxiety activity in mice models. []
Compound Description: SD-05, a member of the 2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones, exhibits potent antianxiety effects in mice models like the holeboard and elevated plus maze tests. []
Compound Description: This compound, SD-06, is another member of the 2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones series and displays significant antianxiety activity in mice. []
Compound Description: This 4(3H)-quinazolinone derivative, SD-10, is part of the 2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones series and demonstrates notable antianxiety activity. []
Relevance: SD-10 is closely related to 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone as both possess the 4(3H)-quinazolinone core and a 3-phenyl substituent. The key structural difference lies in the 2-position, where SD-10 incorporates a piperazine ring with a 4-methoxyphenyl substituent, whereas the target compound has a 2-fluorophenyl group directly attached to the quinazolinone ring. This comparison demonstrates how modifying the size and substituents of the group at the 2-position can lead to variations in biological effects. []
Compound Description: This series of 4(3H)-quinazolinone derivatives contains a mercapto group at the 2-position, a feature not present in 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone. Notably, compounds within this series, such as N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide (7) and N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19), exhibited remarkable antitumor activities. []
Compound Description: This compound is a member of the 2-Substituted Mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones and exhibits potent in vitro antitumor activity, comparable to the positive control 5-FU. Notably, it demonstrates higher activity against specific cancer cell lines, including lung, CNS, and breast cancer cells. []
Compound Description: Belonging to the 2-Substituted Mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones, this compound displays exceptional in vitro antitumor activity, exceeding that of 5-FU and showing high potency against lung, CNS, and breast cancer cell lines. []
Relevance: Compound 19 and 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone share the common 4(3H)-quinazolinone core but differ significantly in their substituents. Compound 19 has a mercapto group at the 2-position and two 3,4,5-trimethoxybenzyl groups at the 3-position and linked to the sulfur atom. These structural features, while distinct from those of 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone, demonstrate the versatility of the 4(3H)-quinazolinone scaffold for introducing various substituents to modulate biological activities and achieve potent antitumor properties. []
3-(o-Chlorophenyl)-2-methyl-4[3H]-quinazolinone
Compound Description: This compound shares the 4(3H)-quinazolinone core with 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone and also possesses a chlorine atom on the phenyl ring at the 3-position. The key difference is the methyl group at the 2-position instead of the 2-fluorophenyl group present in the target compound. []
Relevance: The structural similarity of 3-(o-Chlorophenyl)-2-methyl-4[3H]-quinazolinone to 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone, particularly the shared chlorine substitution on the 3-phenyl ring, highlights the importance of halogen substituents in potentially influencing the biological activity of these 4(3H)-quinazolinone derivatives. []
Compound Description: This compound, while sharing the core 4(3H)-quinazolinone structure, showcases distinct structural features compared to 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone. Notably, it exhibits synergistic antibacterial activity with piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA) by binding to the allosteric site of penicillin-binding protein (PBP)2a. []
Relevance: Although (E)-3-(5-Carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (73) possesses a 2-fluorophenyl substituent similar to the target compound, its position on the quinazolinone core differs. This difference, along with the presence of a styryl group and a carboxylic acid moiety, emphasizes the diversity of substituents that can be incorporated into the 4(3H)-quinazolinone framework to achieve a range of biological activities, including antibacterial properties. []
Compound Description: This compound, while not a 4(3H)-quinazolinone derivative, is noteworthy due to its potent anticonvulsant activity, surpassing the reference drug valproic acid in the maximal electroshock seizure (MES) and 6 Hz (32 mA) tests. []
Relevance: Despite lacking the 4(3H)-quinazolinone core, this compound is relevant because it highlights the presence of a 2-chlorophenyl group, similar to the substituent in the target compound. Additionally, the presence of a piperazine ring, although in a different structural context, further underscores the potential of incorporating this moiety for modulating biological activity. This comparison emphasizes that while the 4(3H)-quinazolinone core might be crucial, exploring variations in substituents and their positions, as exemplified by this compound, could lead to the discovery of potent anticonvulsant agents. []
Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It demonstrates neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. It is orally active and exhibits high brain penetration. [, ]
Relevance: While sharing the 4(3H)-quinazolinone core with 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone, FR255595 features a distinct 3-[4-(4-chlorophenyl)-1-piperazinyl]propyl substituent at the 2-position. This difference highlights the possibility of introducing diverse substituents at this position to achieve specific biological activities. Despite the structural variations, the presence of a chlorine-substituted phenyl ring in both compounds suggests its potential role in influencing biological properties. [, ]
Compound Description: This compound, although not a 4(3H)-quinazolinone derivative, is relevant due to its structural similarities with some of the related compounds discussed. It contains a 4-(3-chlorophenyl) substituent and a piperazine ring, reminiscent of the structural features observed in other anticonvulsant and antitumor agents mentioned. []
Relevance: Even though this compound lacks the 4(3H)-quinazolinone core, the presence of the 4-(3-chlorophenyl) substituent, also found in 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone, underscores the potential significance of this structural motif in influencing biological activity. Furthermore, the incorporation of a piperazine ring, a common feature in several active compounds discussed, further strengthens the idea that exploring these structural elements might lead to the identification of novel bioactive molecules. []
Compound Description: Compound 3g is a potent soluble epoxide hydrolase (sEH) inhibitor, exhibiting a two-fold greater potency compared to the commercial reference inhibitor 12-(3-adamantan-1-ylureido) dodecanoic acid. []
Relevance: This compound shares the 4(3H)-quinazolinone core with 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone, highlighting the core's potential as a scaffold for developing novel sEH inhibitors. While the target compound has a 3-chlorophenyl group at the 3-position, Compound 3g features a phenyl group at the 2-position connected to a chlorobenzamide moiety. This structural variation indicates the flexibility of the 4(3H)-quinazolinone framework for accommodating diverse substituents and potentially enhancing sEH inhibitory activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.